molecular formula C8H12N2O2 B13321119 3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole

3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole

Cat. No.: B13321119
M. Wt: 168.19 g/mol
InChI Key: BNKTYTHQQIKBLB-UHFFFAOYSA-N
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Description

3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole is a synthetic organic compound with the molecular formula C8H12N2O2 It is characterized by the presence of an azetidine ring, an oxazole ring, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole typically involves the reaction of azetidine derivatives with oxazole precursors. One common method involves the nucleophilic substitution reaction where an azetidine derivative reacts with a halomethyl oxazole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized oxazole derivatives, reduced azetidine-oxazole compounds, and various substituted azetidine derivatives .

Scientific Research Applications

3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole: Similar in structure but contains a cyclopropyl group instead of a methyl group.

    3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole hydrochloride: The hydrochloride salt form of the compound.

    4-[(Azetidin-3-yloxy)methyl]pyridine: Contains a pyridine ring instead of an oxazole ring .

Uniqueness

This compound is unique due to its specific combination of an azetidine ring and an oxazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-(azetidin-3-yloxymethyl)-5-methyl-1,2-oxazole

InChI

InChI=1S/C8H12N2O2/c1-6-2-7(10-12-6)5-11-8-3-9-4-8/h2,8-9H,3-5H2,1H3

InChI Key

BNKTYTHQQIKBLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)COC2CNC2

Origin of Product

United States

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